REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[N:2]1.Cl.[CH3:10][NH:11][O:12][CH3:13].CN1CCOCC1.Cl.C(N(CC)CCCN=C=NCC)C>CN(C)C1C=CN=CC=1.ClCCl>[CH3:13][O:12][N:11]([CH3:10])[C:6]([C:3]1[CH:4]=[CH:5][O:1][N:2]=1)=[O:8] |f:1.2,4.5|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
O1N=C(C=C1)C(=O)O
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CCCN=C=NCC)CC
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with 2N hydrochloric acid (100 ml), saturated sodium bicarbonate (100 ml), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=NOC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |